4-(2,5-Dimethylbenzyl)piperidin-4-ol
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Overview
Description
4-(2,5-Dimethylbenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring substituted with a 2,5-dimethylbenzyl group and a hydroxyl group at the 4-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylbenzyl)piperidin-4-ol typically involves the reaction of piperidine with 2,5-dimethylbenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts, such as palladium or rhodium complexes, can facilitate the reaction under milder conditions and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylbenzyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-(2,5-Dimethylbenzyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylbenzyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 virus into the cells. This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a salt-bridge interaction with the receptor .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidin-4-ol: Similar structure but lacks the dimethyl substitution on the benzyl group.
4-(2,5-Dimethylphenyl)piperidine: Similar structure but lacks the hydroxyl group at the 4-position.
4-(2,5-Dimethylbenzyl)piperidine: Similar structure but lacks the hydroxyl group at the 4-position.
Uniqueness
4-(2,5-Dimethylbenzyl)piperidin-4-ol is unique due to the presence of both the 2,5-dimethylbenzyl group and the hydroxyl group at the 4-position of the piperidine ring. This combination of functional groups contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C14H21NO |
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Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-[(2,5-dimethylphenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C14H21NO/c1-11-3-4-12(2)13(9-11)10-14(16)5-7-15-8-6-14/h3-4,9,15-16H,5-8,10H2,1-2H3 |
InChI Key |
AGINSDYJRVGMQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2(CCNCC2)O |
Origin of Product |
United States |
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